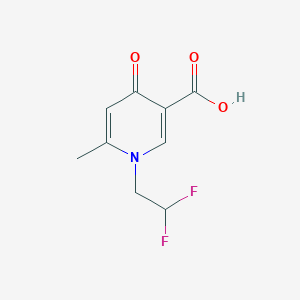

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a fluorinated dihydropyridine derivative with a carboxylic acid moiety at the 3-position and a 2,2-difluoroethyl substituent at the 1-position. The difluoroethyl group distinguishes it from related compounds, conferring unique physicochemical properties such as enhanced metabolic stability and lipophilicity compared to methoxy- or dimethoxy-substituted analogs .

Propriétés

Formule moléculaire |

C9H9F2NO3 |

|---|---|

Poids moléculaire |

217.17 g/mol |

Nom IUPAC |

1-(2,2-difluoroethyl)-6-methyl-4-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H9F2NO3/c1-5-2-7(13)6(9(14)15)3-12(5)4-8(10)11/h2-3,8H,4H2,1H3,(H,14,15) |

Clé InChI |

XJMVFPUZJNVSLN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)C(=CN1CC(F)F)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to produce 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate. This intermediate is then transesterified in the presence of an alcohol and optionally a base . Industrial production methods often utilize similar steps but on a larger scale, ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Key Reactivity Features

The compound’s reactivity is governed by three primary sites:

-

Carboxylic acid group : Participates in acid/base reactions, esterifications, and decarboxylation.

-

Dihydropyridine ring : Susceptible to redox reactions and electrophilic substitutions.

-

Difluoroethyl group : Influences electronic properties and enables nucleophilic substitutions.

Esterification and Amidation

The carboxylic acid undergoes esterification or amidation under standard conditions:

-

Esterification : Reacts with methanol in acidic (H₂SO₄) or basic (NaOCH₃) conditions to form the methyl ester derivative.

-

Amidation : Coupling with amines (e.g., cyclopropylamine) via EDCI/HOBt yields amides .

Example Reaction:

Nucleophilic Substitution at the Difluoroethyl Group

The difluoroethyl substituent undergoes nucleophilic displacement with amines or alkoxides:

-

With cyclopropylamine : Forms cyclopropane derivatives under basic conditions (K₂CO₃) in polar aprotic solvents (DMF) .

-

With alkoxides : Produces ether derivatives (e.g., methoxyethyl analogs) .

Conditions : 50–100°C, DMF or THF, 6–12 hours.

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂ to form 1-(2,2-difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine:

-

Thermal decarboxylation : At 150–200°C in inert solvents (toluene).

-

Base-mediated : K₂CO₃ in refluxing toluene (110°C, 4 hours) .

Cyclization Reactions

The dihydropyridine ring participates in cycloadditions or forms fused heterocycles:

-

With malononitrile : Forms pyrido[2,3-d]pyrimidine derivatives under microwave irradiation.

-

Intramolecular cyclization : Generates bicyclic lactams in the presence of POCl₃ .

Redox Reactions

-

Oxidation : The dihydropyridine ring oxidizes to pyridine derivatives using MnO₂ or DDQ.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a tetrahydropyridine.

Reaction Conditions and Catalysts

Mechanistic Insights

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by methanol.

-

Decarboxylation : Proceeds via a six-membered transition state involving the β-keto group, facilitated by heat or base .

-

Cyclization : Acidic conditions (POCl₃) activate carbonyl groups, enabling intramolecular attack by nucleophilic sites .

Stability and Handling

-

pH sensitivity : Stable in acidic (pH 2–4) or neutral conditions; decomposes in strong bases.

-

Thermal stability : Decomposes above 250°C.

Applications De Recherche Scientifique

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways.

Industry: It is used in the production of agrochemicals and materials science applications due to its stability and reactivity

Mécanisme D'action

The mechanism of action of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with structurally related dihydropyridine derivatives:

| Compound Name | R Group | Molecular Formula | Molecular Weight | Key Substituent Features |

|---|---|---|---|---|

| 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 2,2-Difluoroethyl | C₁₀H₁₀F₂NO₄ | 261.19 g/mol | Fluorine atoms increase electronegativity and lipophilicity; potential metabolic stability. |

| 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Dolutegravir intermediate) | 2,2-Dimethoxyethyl | C₁₃H₁₇NO₈ | 315.28 g/mol | Methoxy groups enhance solubility but may reduce metabolic stability due to oxidative lability. |

| 1-(2-Chloro-4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 2-Chloro-4-fluorophenyl | C₁₃H₈ClFNO₃ | 295.66 g/mol | Aromatic substituents may enhance target binding but reduce solubility. |

| 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid hydrochloride | None (parent structure) | C₇H₈ClNO₃ | 189.60 g/mol | Simpler structure with higher polarity; limited bioavailability. |

Key Observations :

- Fluorine vs. Methoxy Groups : The difluoroethyl group in the target compound replaces dimethoxyethyl or methoxy groups seen in dolutegravir intermediates. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methoxy groups, which are susceptible to cytochrome P450-mediated oxidation .

- Aromatic vs. In contrast, the difluoroethyl group balances lipophilicity and solubility .

Activité Biologique

1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, indicating the presence of fluorine atoms which may enhance its biological activity. The structure includes a dihydropyridine ring, which is known for its role in various pharmacological activities.

Synthesis

The compound can be synthesized through various methods, including multicomponent reactions that yield functionalized pyridine derivatives. These synthetic pathways are crucial for producing compounds with desired biological properties.

Antitumor Activity

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives of dihydropyridine exhibited cytotoxic potential against human tumor cell lines such as HT29 (colon carcinoma) and MCF-7 (breast carcinoma). Specifically, analogs of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine showed activity comparable to that of established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line | IC (µM) | Comparison |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine | HT29 | 5.0 | 2.5x more active than doxorubicin |

| Analog 24 | MCF-7 | 12.0 | Comparable to standard agents |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, it was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways. Flow cytometric analysis indicated significant rates of apoptosis in treated cells .

- Antimicrobial Mechanism : It appears to interact with bacterial DNA gyrase, similar to fluoroquinolones, by forming stable complexes that inhibit DNA replication . This interaction is critical for its antimicrobial efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in both laboratory settings and preliminary clinical evaluations:

- A study involving a series of synthesized derivatives showed that the inclusion of fluorine atoms significantly enhanced the cytotoxicity against specific cancer cell lines.

- Another investigation focused on the antimicrobial efficacy demonstrated that compounds with similar structures could serve as potential alternatives to current antibiotics.

Q & A

Q. What are the established synthetic routes for 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and what are their respective yields and purity profiles?

The compound is synthesized via multi-step routes, often starting with substituted acetoacetate derivatives. A "one-pot method" has been reported using methyl 4-chloroacetoacetate as a precursor, achieving an 80% yield with HPLC purity ≥99% . Alternative routes involve cyclization reactions under acidic or catalytic conditions, with yields varying between 70–85% depending on solvent systems and temperature optimization . Purity is typically confirmed via HPLC, with emphasis on minimizing residual solvents (e.g., DMSO) during crystallization .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- NMR : H and C NMR are critical for confirming the dihydropyridine ring substitution pattern and difluoroethyl group integration. Key signals include the downfield-shifted C4-oxo proton (~δ 8.2 ppm) and fluorine-coupled splitting in the difluoroethyl moiety .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures ≥98% purity, with retention times compared against synthetic intermediates like Dolutegravir precursors .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 315.28 (CHNO) .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage recommendations include:

- Temperature : –20°C in sealed, argon-purged vials to prevent oxidation of the dihydropyridine ring .

- Light Sensitivity : Amber glassware to avoid photodegradation of the oxo group .

- Solubility : DMSO or ethanol is preferred for stock solutions; aqueous buffers (pH 6–7) minimize carboxylate group instability .

Advanced Research Questions

Q. How does the substitution pattern on the dihydropyridine ring influence the compound's role as an intermediate in HIV integrase inhibitors?

The 2,2-difluoroethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the 6-methyl and 4-oxo groups contribute to binding affinity with HIV integrase active sites. Structure-activity relationship (SAR) studies show that replacing the difluoroethyl group with dimethoxyethyl (as in Dolutegravir intermediates) reduces antiviral potency, highlighting the importance of fluorine electronegativity in target engagement .

Q. What methodological approaches are used to optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) are employed during cyclization to control stereochemistry at the C3-carboxylic acid position .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., 0.5–5 mol%) identifies optimal conditions for minimizing racemization .

- In-line Analytics : FTIR and Raman spectroscopy monitor reaction progress in real-time, reducing byproduct formation .

Q. How can researchers resolve contradictions in reported synthetic yields when employing different catalytic systems?

Discrepancies in yields (e.g., 70% vs. 85%) often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may quench catalysts.

- Catalyst Degradation : Pd-based catalysts deactivate faster in acidic conditions, necessitating pH control .

Resolution involves kinetic studies to identify rate-limiting steps and switching to air-free Schlenk techniques for moisture-sensitive reactions .

Q. What in silico strategies are employed to predict the reactivity of this compound in nucleophilic or electrophilic environments?

- DFT Calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts reactivity at the C5 position, a common site for electrophilic substitution .

- MD Simulations : Solvent-accessible surface area (SASA) models assess steric hindrance around the difluoroethyl group, informing nucleophilic attack feasibility .

- pKa Prediction Tools : Software like MarvinSketch estimates the carboxylic acid pKa (~5.56), guiding buffer selection for stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.